Digitopurpone

Description

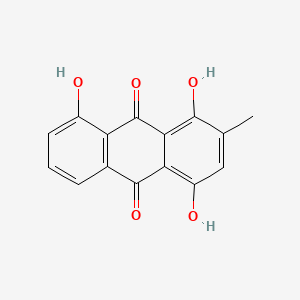

Structure

2D Structure

3D Structure

Properties

CAS No. |

34425-57-5 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

1,4,8-trihydroxy-2-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)15(20)10-7(14(11)19)3-2-4-8(10)16/h2-5,16-18H,1H3 |

InChI Key |

PCXFOXVKFKRJSN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |

Other CAS No. |

34425-57-5 |

Synonyms |

digitopurpone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Digitopurpone

Identification of Botanical and Biological Sources

The presence of Digitopurpone has been confirmed in several botanical families, most notably in the Scrophulariaceae, Acanthaceae, and Fabaceae families.

The genus Digitalis, commonly known as foxglove, is a well-documented source of this compound.

Digitalis purpurea : The leaves of the common foxglove, Digitalis purpurea, have been identified as a source of this compound. vdoc.pubrjptonline.org This species is known for a wide array of chemical constituents, including various anthraquinones. rjptonline.org

Digitalis grandiflora : Research on the roots of Digitalis grandiflora has led to the isolation of this compound among nineteen other anthraquinone (B42736) pigments. nih.gov Its presence was confirmed through comparison with authentic samples and spectral data analysis. nih.gov

The genus Barleria, belonging to the Acanthaceae family, is another confirmed botanical source of this compound. mdpi.comunirioja.esmdpi.comresearchgate.net

Barleria eranthemoides : Phytochemical investigation of the n-hexane extract from the roots of Barleria eranthemoides led to the isolation of this compound, which was identified as compound 4 in the study. mdpi.com This plant is utilized in traditional medicine in Tanzania. mdpi.com The structure of the isolated compound was elucidated using NMR spectroscopy and mass spectrometry. mdpi.com

This compound has also been identified in other, unrelated natural sources.

Acacia Species : The heartwood of certain Acacia species has been found to contain this compound. Specifically, analysis of methanolic extracts from the heartwood of Acacia crassicarpa and Acacia auriculiformis confirmed its presence. These findings are significant as they represent the first identification of this compound in Acacia heartwood extracts.

Marine Fungi : The marine fungus Asteromyces cruciatus has been reported to produce a variety of secondary metabolites, including anthraquinone derivatives. unirioja.es While studies on this fungus have isolated numerous novel compounds, related anthraquinones like ω-hydroxypachybasin have been identified, suggesting a biosynthetic potential for such structures. unirioja.es

Table 1: Botanical and Biological Sources of this compound

| Species | Family | Part/Source | Reference(s) |

|---|---|---|---|

| Digitalis purpurea | Scrophulariaceae | Leaves | vdoc.pubrjptonline.org |

| Digitalis grandiflora | Scrophulariaceae | Roots | nih.gov |

| Barleria eranthemoides | Acanthaceae | Roots | mdpi.com |

| Acacia crassicarpa | Fabaceae | Heartwood | |

| Acacia auriculiformis | Fabaceae | Heartwood | |

| Asteromyces cruciatus | Asteromycetaceae | Fungal Culture | unirioja.es |

Presence in Barleria Species

Extraction and Fractionation Techniques for this compound Isolation

The isolation of this compound from its natural sources involves multi-step extraction and fractionation procedures designed to separate it from a complex mixture of other metabolites. The choice of solvent and technique is crucial for achieving a good yield. vdoc.pub

A general procedure for extracting anthraquinones involves using a polar solvent like methanol (B129727) or ethanol (B145695). vdoc.pub For instance, the powdered roots of Digitalis grandiflora were exhaustively percolated with 96% ethanol. nih.gov After removing the ethanol, the residue was diluted with water and then successively extracted with solvents of increasing polarity, such as n-hexane and diethyl ether, to partition the compounds based on their solubility. nih.gov

In the case of Barleria eranthemoides, the roots were subjected to extraction with n-hexane to obtain a crude extract from which a series of anthraquinones, including this compound, were later isolated. mdpi.com Another method described for Digitalis purpurea leaves involves reflux extraction with a 70% ethanol-water solution. The resulting crude extract can be further purified by removing the ethanol and then performing a liquid-liquid extraction with a solvent like chlorobenzene (B131634) to isolate less polar compounds. Fractionation of a crude extract is often achieved by partitioning it between immiscible solvents, such as benzene (B151609) and water, followed by ethyl acetate (B1210297) and water, to separate compounds into different fractions. vdoc.pub

Chromatographic Purification Strategies in Natural Product Chemistry

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of individual compounds like this compound.

Column chromatography is a primary method used for the separation of anthraquinones from fractionated extracts. vdoc.pubnih.gov Silica (B1680970) gel is a commonly used stationary phase. vdoc.pubnih.gov In the isolation from Digitalis grandiflora, the n-hexane and diethyl ether fractions were chromatographed on acidic silica gel columns. nih.gov The separation was achieved by eluting the column with petroleum ether and increasing amounts of chloroform. nih.gov Polyamide has also been used as a stationary phase for the column chromatography of anthraquinones. nih.gov

For final purification, preparative thin-layer chromatography (TLC) is often employed. nih.gov This technique allows for the separation of compounds that were not fully resolved by column chromatography. The purity and structure of the isolated this compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Molecular Structure Elucidation and Advanced Spectroscopic Characterization Methodologies for Digitopurpone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. researchgate.net Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and their spatial relationships can be determined. thieme-connect.denih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide correlational data that helps to establish the connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy) : The COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps to identify neighboring protons and thus piece together fragments of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each peak in the HSQC spectrum corresponds to a C-H bond, linking a specific proton signal to its attached carbon signal. sdsu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. idtdna.com It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. acdlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. miamioh.edu This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass can be used to calculate a unique molecular formula. For this compound, HRMS would confirm the molecular formula C₁₅H₁₀O₅.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound would be selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For example, the loss of a methyl group (CH₃) or a carbonyl group (CO) would produce characteristic fragment ions, helping to confirm the presence of these functionalities within the molecule. researchgate.net

Table 2: Expected HRMS and MS/MS Fragmentation Data for this compound

| Ion | Calculated m/z | Observed m/z (HRMS) | Fragment | Description |

|---|---|---|---|---|

| [M+H]⁺ | 271.0601 | 271.0605 | - | Protonated molecular ion |

| [M-CH₃]⁺ | 256.0369 | - | Loss of methyl radical | Fragmentation of the methyl group |

| [M-CO]⁺ | 243.0652 | - | Loss of carbon monoxide | Fragmentation of a carbonyl group |

| [M-H₂O]⁺ | 253.0495 | - | Loss of water | Dehydration from hydroxyl groups |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Chromophore Characterization

While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer complementary data on the functional groups and electronic properties of the molecule. mrclab.comrockymountainlabs.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. rockymountainlabs.com The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups, the carbon-hydrogen (C-H) bonds of the aromatic ring and the methyl group, and the carbonyl (C=O) groups of the quinone system. actapharmsci.com The presence of both free and hydrogen-bonded carbonyl absorptions can provide information about the proximity of the hydroxyl groups to the carbonyls. actapharmsci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. wikipedia.orglibretexts.org The anthraquinone (B42736) core of this compound is a highly conjugated system, which acts as a chromophore, absorbing light in the UV-Vis region. msu.edulibretexts.org The resulting spectrum, with its characteristic absorption maxima (λ_max), is a fingerprint for the anthraquinone scaffold and can be influenced by the position and nature of the substituents. technologynetworks.comdenovix.compion-inc.com

Table 3: Spectroscopic Data for Functional Group and Chromophore Analysis of this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~3400 | O-H stretching (hydroxyl groups) |

| IR | ~2920 | C-H stretching (methyl group) |

| IR | ~1670 | C=O stretching (free quinone carbonyl) |

| IR | ~1625 | C=O stretching (hydrogen-bonded quinone carbonyl) |

| UV-Vis | ~250, 280, 480 | Electronic transitions of the anthraquinone chromophore |

Complementary Spectroscopic and Analytical Approaches in Structural Confirmation

While nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for the elucidation of molecular structures like this compound, a comprehensive confirmation often relies on a suite of complementary spectroscopic and analytical techniques. evitachem.com These methods provide additional layers of evidence, corroborating the proposed structure and offering deeper insights into its electronic and three-dimensional properties. Techniques such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, alongside X-ray crystallography and chiroptical methods, play crucial roles in the definitive structural analysis of anthraquinone derivatives. actapharmsci.comresearchgate.net

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound (1,4,8-trihydroxy-2-methyl-9,10-anthracenedione), the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups, as well as aromatic C-H and C=C stretching vibrations, confirming the presence of the anthraquinone backbone with its specific substitutions. ontosight.aidtic.mil

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the anthraquinone system in this compound results in characteristic absorption maxima in the UV-Vis spectrum. Comparison of these spectral data with those of known anthraquinone compounds aids in confirming the core structure and the influence of the substituent groups on the electronic environment. actapharmsci.com

For an unambiguous determination of the three-dimensional arrangement of atoms and the crystal packing of a molecule, single-crystal X-ray crystallography is the gold standard. numberanalytics.comwikipedia.orglibretexts.orgnih.gov This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a detailed electron density map can be constructed, revealing the precise positions of each atom in the crystal lattice, bond lengths, and bond angles, thereby providing definitive proof of the molecular structure. numberanalytics.comnih.gov While specific crystallographic data for this compound is not widely published, its application would leave no doubt as to its structural formula. researchgate.net

Chiroptical methods, such as circular dichroism (CD), are employed for chiral molecules to investigate their stereochemical features. nih.govrsc.orgusm.edu Although this compound itself is not chiral, derivatives or related natural products with stereocenters can be studied using these techniques to determine their absolute configuration. rsc.orgmdpi.com

The collective data from these complementary techniques, when integrated with NMR and MS data, provides a robust and unequivocal confirmation of the structure of this compound. This multi-faceted analytical approach is standard practice in the characterization of natural products and other complex organic molecules. researchgate.netplos.orgembrapa.br

Table of Spectroscopic Data for this compound and Related Compounds

| Compound | Analytical Method | Key Findings |

| This compound | Infrared (IR) Spectroscopy | Presence of hydroxyl and carbonyl functional groups confirmed. dtic.mil |

| This compound | Ultraviolet-Visible (UV-Vis) Spectroscopy | Characteristic absorption maxima consistent with an anthraquinone core. actapharmsci.com |

| This compound | Thin-Layer Chromatography (TLC) | Compared with authentic samples for identification. actapharmsci.com |

| Islandicin (B1207035) | X-ray Crystallography | Three-dimensional structure determined. researchgate.net |

| Various Anthraquinones | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and phytochemical profiling. mdpi.comunsoed.ac.id |

| Various Anthraquinones | Gas Chromatography-Mass Spectrometry (GC-MS) | Characterization of bioactive constituents. plos.org |

Biosynthetic Pathways and Precursor Studies of Digitopurpone

Proposed Biosynthetic Routes for Anthraquinone (B42736) Formation

Anthraquinones are a diverse group of natural products, and their biosynthesis can vary depending on the organism (e.g., plants, fungi, bacteria). However, the predominant pathway implicated in the formation of many anthraquinones, including those structurally similar to Digitopurpone, is the polyketide pathway, also known as the acetate-malonate pathway. fu-berlin.dersc.orgbiorxiv.orgresearchgate.netnih.govuni-freiburg.deresearchgate.netnih.gov

In this pathway, the core anthraquinone scaffold is assembled through the iterative condensation of acetyl-CoA and malonyl-CoA units. fu-berlin.dersc.orgbiorxiv.orgresearchgate.net This process involves repeated decarboxylative condensations, leading to the formation of a linear polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions (e.g., hydroxylations, methylations, reductions) to yield the final anthraquinone structure. biorxiv.orguni-freiburg.de

For fungal anthraquinones, the acetate-malonate pathway is uniquely reported as the biosynthetic route. rsc.orgnih.gov A key intermediate in the fungal polyketide pathway for anthraquinones like emodin (B1671224) and chrysophanol (B1684469) is atrochrysone (B1255113) carboxylic acid (ACA). rsc.orguni-freiburg.de While plants can also utilize the polyketide pathway, some plant anthraquinones may be synthesized via a combination of the shikimate and mevalonate/methyl-D-erythritol 4-phosphate (MEP) pathways, although recent studies increasingly support the polyketide pathway for many plant-derived anthraquinones. fu-berlin.debiorxiv.orgresearchgate.netresearchgate.net Given this compound's anthraquinone structure, its biosynthesis is presumed to proceed through analogous polyketide-based mechanisms.

Enzymatic and Genetic Aspects of Biosynthesis

The biosynthesis of polyketides, including anthraquinones, is catalyzed by a family of enzymes known as polyketide synthases (PKSs). fu-berlin.debiorxiv.orgnih.govuni-freiburg.de These enzymes are central to assembling the carbon backbone of the polyketide. PKSs are categorized into different types based on their structural organization and catalytic mechanisms:

Type I PKSs: These are large, multifunctional enzymes containing multiple catalytic domains, often acting iteratively. Fungal type I PKSs, for instance, carry out successive elongation steps on the same module. fu-berlin.de

Type II PKSs: These are multi-enzyme complexes where each catalytic site is located on a separate polypeptide. They typically synthesize aromatic polycyclic compounds. fu-berlin.denih.gov

Type III PKSs: These are homodimeric enzymes that are commonly found in plants and can catalyze the successive decarboxylative condensations of malonyl-CoA to produce polyketide chains. biorxiv.org

For anthraquinone biosynthesis in fungi, non-reducing polyketide synthases (NR-PKSs) play a crucial role, facilitating the regioselective cyclization of the β-polyketide chain. uni-freiburg.denih.gov Examples of such enzymes include AptA/ACAS-type synthases, which are involved in the assembly of atrochrysone carboxylic acid, a precursor to several anthraquinones. uni-freiburg.de In bacterial systems, enzymes like AntI, a lyase, have been identified as unusual catalysts involved in polyketide shortening and subsequent ring formation in anthraquinone biosynthesis. nih.gov While specific PKS genes or enzymes directly responsible for this compound biosynthesis have not been explicitly detailed in the provided literature, it is highly probable that its formation involves similar PKS-mediated processes characteristic of other anthraquinones.

Precursor Incorporation and Tracer Studies

Direct precursor incorporation and tracer studies specifically for this compound are not detailed in the available information. However, the understanding of anthraquinone biosynthesis, in general, has significantly benefited from such studies using isotopically labeled precursors. These experiments are crucial for elucidating the origin of carbon atoms within the molecule and confirming the proposed biosynthetic pathways.

For other anthraquinones, such as emodin and chrysophanol, radiolabeling studies using [14C]acetate have demonstrated that these compounds are derived from acetate (B1210297) units through linear combination, providing strong evidence for their polyketide origin. rsc.orgresearchgate.net For example, [14C]averufanin, itself an anthraquinone, has been shown to be incorporated into aflatoxin B1, indicating its role as a biosynthetic precursor in that pathway. nih.govasm.org More advanced studies using [1-13C]acetate and [2-13C]acetate have allowed for precise tracking of carbon atoms, confirming polyketide folding patterns and cyclization mechanisms in anthraquinone biosynthesis. pnas.org These general findings provide a framework for understanding how this compound's carbon skeleton is likely assembled from simple acetate precursors.

Comparative Biosynthesis with Related Anthraquinone Derivatives

This compound shares a common structural scaffold with numerous other naturally occurring anthraquinones, suggesting shared or highly similar biosynthetic origins. It is frequently mentioned in synthetic studies alongside compounds like islandicin (B1207035) (1,4,5-trihydroxy-2-methyl-9,10-anthracenedione) and 2-methylquinizarin, indicating their close chemical relationship. researchgate.netnih.govgoogle.comchemicalbook.commedchemexpress.com

Many of these related anthraquinones, including emodin (1,3,8-trihydroxy-6-methylanthraquinone) and chrysophanol (1,8-dihydroxy-3-methylanthraquinone), are also known to be derived from the polyketide pathway. fu-berlin.dersc.orgbiorxiv.orgresearchgate.netnih.govuni-freiburg.deresearchgate.netnih.gov Comparative studies have shown that the biosynthesis of emodin and chrysophanol, for instance, proceeds through atrochrysone carboxylic acid as a key intermediate. rsc.org Furthermore, the deoxygenation of emodin to chrysophanol represents a significant step in the biosynthesis of many emodin-related compounds, highlighting the enzymatic modifications that diversify the core anthraquinone structure. rsc.org The presence of common structural motifs (e.g., an anthraquinone core, methyl groups, and hydroxylations at specific positions) across this compound and these related compounds strongly implies that they are products of similar polyketide synthase machinery and subsequent tailoring enzymes, leading to their distinct but related structures.

Synthetic Chemistry of Digitopurpone and Designed Analogues

Historical and Contemporary Total Synthetic Strategies

The total synthesis of Digitopurpone has often been pursued in conjunction with that of related natural products, such as islandicin (B1207035). Early synthetic efforts laid the groundwork for more advanced methodologies, focusing on the construction of the anthraquinone (B42736) core. Both photochemical and Friedel-Crafts approaches have been instrumental in the preparation of unsymmetrical polyhydroxy-anthraquinones, including this compound. easychem.orgdrugfuture.com

Photochemical reactions represent a notable strategy in the synthesis of anthraquinones. One reported method for the total synthesis of this compound involves the photolysis of 3-alkoxybenzocyclobutene-1,2-diones in the presence of quinones. Specifically, the use of 2-hydroxymethylbenzoquinone as a reacting quinone has enabled a straightforward synthesis of this compound, often yielding it as a mixture with islandicin. easychem.orgunsoed.ac.iddrugfuture.com These photo-induced processes can lead to the generation of active diene species, such as hydroxy-o-quinodimethane, which are then capable of undergoing intermolecular [4+2] cycloaddition reactions. ncats.io The photochemistry of anthraquinone derivatives can also involve various other transformations, including oxidative cleavage, photoreduction, and photoamination, depending on the specific substituents and reaction conditions. stanford.eduwikipedia.orgplantaedb.combadd-cao.net

Diels-Alder (DA) reactions are a powerful and widely utilized tool for the construction of polycyclic systems, including the anthraquinone framework. This [4+2]-cycloaddition strategy allows for the efficient assembly of complex structures from simpler precursors. wikipedia.orgchemsrc.com In the context of anthraquinone synthesis, Diels-Alder reactions can be employed to introduce the anthraquinone core at a late stage in the synthetic route. nih.gov For instance, reactions involving 1,4-naphthoquinone (B94277) and substituted 1,3-butadienes have been developed for the one-pot synthesis of substituted 9,10-anthraquinones, achieving yields up to 90% and high purity. The regiochemistry of these DA reactions can be effectively controlled by the nature of substituents on the dienophile. wikipedia.org Both thermal and photo-induced Diels-Alder reactions contribute to the versatility of this approach in polycyclic anthraquinone construction. ncats.ioeasychem.orgunsoed.ac.iddrugfuture.com

Friedel-Crafts reactions, particularly Friedel-Crafts acylation, offer a robust pathway for the synthesis of anthraquinone derivatives. This method typically involves the acylation of aromatic rings using acyl halides or acid anhydrides, mediated by Lewis acids. For example, anthraquinone derivatives can be synthesized from phthalic anhydride (B1165640) and substituted benzenes in the presence of catalysts such as alum (KAl(SO4)2·12H2O), often in aqueous media, yielding products in good to excellent yields (70–96%) within short reaction times.

Annulation chemistry encompasses a range of reactions that form new rings, often leading to polycyclic systems like anthraquinones. Hauser annulation, which typically involves stabilized phthalides and Michael acceptors, is a commonly used method for synthesizing anthraquinones. nih.govncats.io Other annulation strategies, such as the Staunton-Weinreb annulation and aryne annulation reactions, have also been developed for the regioselective synthesis of anthraquinones. ncats.io These methods are often complementary to photochemical approaches, providing diverse routes for constructing unsymmetrical polyhydroxy-anthraquinones like this compound. easychem.orgdrugfuture.com

Achieving high regioselectivity and stereoselectivity is crucial in the synthesis of complex natural products like this compound. Regiospecific construction of polyoxygenated 9,10-anthraquinones, including this compound, has been a significant focus in synthetic chemistry. easychem.orgdrugfuture.com

Key methodologies for controlling regioselectivity include:

Diels-Alder Cycloadditions : The judicious choice of dienophiles and dienes, along with their substituents, can direct the regiochemical outcome. For example, a benzoyl substituent at C2 of naphthoquinone dienophiles has been shown to enable highly regioselective Diels-Alder reactions. wikipedia.org

Friedel-Crafts Condensations : These reactions can be designed to favor specific substitution patterns on the aromatic rings.

Alkylation of Leucoanthraquinones : The condensation of leuco-5-hydroxyquinizarin with aldehydes under specific conditions (e.g., Marschalk conditions with sodium hydroxide-water or Lewis conditions with piperidinium (B107235) acetate-isopropanol) can yield 2-alkyl- or 3-alkyl-5-hydroxyquinizarins with high regioselectivity.

For stereoselective synthesis, particularly important for anthraquinone-based natural products with multiple chiral centers, advanced strategies have been developed. These include the use of bifunctional allylboron and vinyl triflate reagents, anthraquinone benzylic metalation, and late-stage anthraquinone introduction strategies. Photoenolization/Diels-Alder (PEDA) reactions have also demonstrated utility in constructing polycyclic rings with controlled stereoselectivity.

Friedel-Crafts and Annulation Methods

Synthesis of Novel this compound Derivatives and Analogues

The synthesis of novel this compound derivatives and analogues often involves the modification of the anthraquinone scaffold to introduce new functional groups or alter existing ones. The development of methodologies for functionalizing anthraquinones is fundamental for the targeted synthesis of compounds with desired properties. These methods include the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, either directly or through the transformation of existing functional groups.

Research findings indicate a continuous effort to develop versatile approaches for the introduction of carbon-containing substituents onto the anthraquinone nucleus, including those involving sp3-, sp2-, and sp-hybridized carbon atoms. While specific details on novel this compound derivatives are not extensively provided in the search results, the general advancements in anthraquinone functionalization directly contribute to the potential for creating a wide array of this compound analogues.

Development of Efficient and Scalable Synthetic Routes

The transition from laboratory-scale synthesis to efficient and scalable production is a critical aspect of chemical manufacturing. For anthraquinones, including this compound, significant progress has been made in developing routes that are suitable for industrial application.

Key developments in this area include:

Green Chemistry Approaches : The use of environmentally benign and inexpensive catalysts, such as alum (KAl(SO4)2·12H2O), in aqueous media for the synthesis of anthraquinone derivatives has shown promising results, offering high yields, short reaction times, and simplified work-up procedures. This approach aligns with the growing trend towards sustainable chemical processes.

Continuous-Flow Methods : For certain anthraquinone derivatives, such as 1-aminoanthraquinone, continuous-flow methods have been developed to enhance safety and efficiency, allowing for optimized reaction conditions and improved productivity.

One-Pot Syntheses : Simplified one-pot processes for substituted anthraquinones, often utilizing diene synthesis in the presence of specific catalysts like high vanadium modified heteropoly acid solutions, have achieved high yields (e.g., 90%) and purity (96-97%).

Milder Reaction Conditions : There is a general trend in the synthesis of polycyclic aromatic hydrocarbons, including anthraquinones, towards developing milder reaction conditions that proceed with high regioselectivity and yields, making them more amenable to large-scale production.

These advancements underscore the ongoing commitment within synthetic chemistry to not only achieve the total synthesis of complex molecules like this compound but also to develop practical, efficient, and environmentally responsible methods for their production.

Molecular Mechanisms of Action: Preclinical and Mechanistic Investigations of Digitopurpone

In Vitro Cellular and Biochemical Mechanistic Studies

In vitro studies have demonstrated that Digitopurpone, particularly the compound 1,4,8-trihydroxy-2-methylanthraquinone, can interfere with fundamental cellular processes. This compound has been shown to inhibit the proliferation of chronic myelogenous leukemia cells (K562 cells). tjnpr.org The observed antiproliferative effect is associated with the induction of apoptosis, a programmed cell death mechanism. tjnpr.org

The induction of apoptosis by this compound is linked to its ability to activate caspase 3, a crucial executioner enzyme in the apoptotic cascade. tjnpr.org Caspase 3 activation is a hallmark event in the biochemical pathways leading to programmed cell death. wikipedia.orgresearchgate.netnih.govinnoprot.com

Molecular docking simulations have revealed specific interactions between this compound and the androgen receptor (AR). tjnpr.org this compound, classified as a quinone, forms a hydrogen bond with the HIS789 residue of the androgen receptor, measured at a distance of 2.19 Å. tjnpr.org Further hydrogen bond interactions were identified with other residues within the androgen receptor, including GLU793 (3.32 Å), LEU797 (4.72 Å), and TRP796 (3.78 Å). tjnpr.org These detailed interactions suggest a specific binding mode and potential affinity of this compound for the androgen receptor, which can influence the stability of the ligand-receptor complex. tjnpr.org

This compound has been identified as an "antioxidant active compound" and is present in plant extracts, such as those from Acacia crassicarpa and Merremia vitifolia, that exhibit significant antioxidant properties. mdpi.comunsoed.ac.idresearchgate.netresearchgate.net These extracts have also demonstrated anti-inflammatory bioactivity. unsoed.ac.idresearchgate.net While the precise cellular pathways directly modulated by this compound for these effects are not exhaustively detailed in all studies, its presence within extracts known for these activities and its classification as an antioxidant compound suggest its contribution to modulating anti-inflammatory and antioxidant cellular responses. mdpi.com

Advanced Analytical Methodologies for Digitopurpone Quantification and Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) stands as a powerful and widely utilized analytical technique for the quantification and detection of Digitopurpone, especially in complex matrices such as plant extracts wikipedia.orgreadthedocs.ioropensci.orgnih.gov. This hyphenated technique combines the separation efficiency of HPLC with the high sensitivity and specificity of mass spectrometry ropensci.orgnih.gov. HPLC effectively separates compounds based on their physicochemical properties, while MS analyzes the mass-to-charge ratio of ionic species, providing detailed structural information and enabling selective detection ropensci.orgnih.gov.

LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, which might not be amenable to gas chromatography without derivatization nih.gov. In studies involving the identification of chemicals in plant extracts, LC-MS/MS has been successfully employed to detect and identify this compound alongside other compounds wikipedia.orgreadthedocs.io. For instance, in the analysis of Merremia vitifolia and Bidens pilosa extracts, LC-MS/MS was instrumental in identifying a significant number of chemical constituents, including this compound wikipedia.orgreadthedocs.io. The tandem mass spectrometry (MS/MS) aspect further enhances selectivity and sensitivity by allowing the fragmentation of selected precursor ions, providing characteristic product ion spectra for definitive identification and quantification even in trace amounts. This dual selectivity makes LC-MS/MS an invaluable tool for comprehensive chemical profiling and targeted analysis of this compound ropensci.org.

Key parameters for LC-MS/MS analysis include the choice of mobile phase, stationary phase, and mass spectrometry parameters such as ionization mode (e.g., electrospray ionization, ESI, which is common for polar compounds) and fragmentation settings (e.g., dwell time, cycle time in Multiple Reaction Monitoring mode for quantitative analysis) nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself, being an anthraquinone (B42736) with multiple hydroxyl groups, is generally considered non-volatile and thermally unstable, making direct GC-MS analysis challenging without derivatization, GC-MS can be highly applicable for the analysis of its volatile metabolites or other volatile compounds present in extracts where this compound is also found nih.gov.

In the context of natural product analysis, GC-MS has been used to identify volatile constituents in plant extracts, such as those from Digitalis purpurea and Merremia vitifolia, where this compound has also been reported wikipedia.orgreadthedocs.io. For example, studies profiling the metabolome of Digitalis purpurea utilized GC-MS to detect a wide range of bioactive compounds. Although this compound itself might not be directly detected by GC-MS, the presence of its volatile precursors, degradation products, or co-occurring volatile compounds can provide complementary information about the sample matrix and the biosynthetic pathways involved. GC-MS typically employs an electron impact ionization mode (EI) and identifies compounds by comparing their retention times and mass spectra to those in established databases like NIST.

Thin Layer Chromatography (TLC) in Screening and Purity Assessment

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective analytical technique widely employed in the initial screening, qualitative assessment, and purity determination of chemical compounds, including this compound nih.govwikipedia.orgturkjps.org. Its utility lies in its ability to separate components of a mixture based on their differential affinities for a stationary phase (e.g., silica (B1680970) gel) and a mobile phase turkjps.org.

For this compound, TLC has been crucial in monitoring extraction and fractionation processes during its isolation from natural sources nih.govturkjps.org. Researchers have used TLC to identify this compound by comparing its retention factor (Rf value) and visualization characteristics with those of authentic samples turkjps.org. For instance, in the examination of anthraquinones from Digitalis grandiflora roots, this compound was identified via TLC, alongside other anthraquinone pigments, using specific solvent systems such as petroleum ether/EtOAc/AcOH (74:24:1) and n-Hexane/CHCl3/MeOH (6:3:1) on silica gel plates turkjps.org. Visualization often involves UV light and/or chemical reagents like potassium permanganate (B83412) (KMnO4). TLC is also valuable for assessing the purity of isolated this compound samples before further in-depth analysis.

An example of TLC application for this compound:

| Parameter | Value | Source |

|---|---|---|

| Solvent System | 5:1 Hexanes:EtOAc | |

| Rf Value | 0.28 | |

| Visualization | UV, KMnO4 |

Other Emerging Analytical Platforms

While HPLC-MS/MS, GC-MS, and TLC are established methods, the field of analytical chemistry is continuously evolving, leading to the development of other emerging platforms that could potentially be applied to this compound analysis. These platforms often aim to improve sensitivity, selectivity, speed, or provide complementary information.

For complex natural product extracts containing compounds like this compound, techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) or quadrupole-time-of-flight (QTOF-MS) offer enhanced chromatographic resolution and accurate mass measurements, leading to more confident identification of known and unknown compounds. UPLC, with its smaller particle sizes, provides faster separations and higher peak capacities compared to traditional HPLC.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR techniques (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC), is indispensable for the definitive structural elucidation of isolated compounds like this compound. While not a quantification method in the same vein as chromatography, NMR provides detailed insights into the molecular structure and connectivity, confirming the identity of this compound once isolated.

Furthermore, advanced spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can provide information about the functional groups present in this compound, aiding in its characterization wikipedia.org. The combination of multiple analytical techniques in a multi-omics approach can provide a holistic understanding of the chemical profile of samples containing this compound.

Structure Activity Relationship Sar Studies of Digitopurpone and Anthraquinone Analogues

Systematic Structural Modifications of the Anthraquinone (B42736) Scaffold

The anthraquinone nucleus (9,10-anthracenedione) serves as a versatile scaffold for structural modifications, enabling the exploration of diverse biological activities. nih.govcolab.wsfrontiersin.org The core structure is rigid, planar, and aromatic, properties that facilitate interactions such as DNA intercalation and enzyme inhibition. eurekaselect.com Systematic modifications typically involve introducing or altering functional groups at various positions on the anthraquinone ring. colab.ws

Key modifications and their rationales include:

Hydroxyl (–OH) groups: These are common substituents in natural anthraquinones, including Digitopurpone, which possesses hydroxyl groups at positions 1, 4, and 8. ontosight.ai The number and position of hydroxyl groups significantly influence activity, often enhancing antioxidant, antimutagenic, and cytotoxic properties. mdpi.comiomcworld.com

Methyl (–CH₃) groups: this compound features a methyl group at position 2. ontosight.ai Methylation can impact lipophilicity and steric interactions, thereby modulating biological activity.

Amino (–NH₂) and Alkylated Amino groups: Incorporation of amino and alkylated amino groups can improve interactions with biological targets, leading to enhanced anticancer properties, potency, and selectivity. eurekaselect.com

Sulfonamide (–SO₂NH₂) substituents: These groups have been shown to play a crucial role in determining the potency of anthraquinone derivatives, particularly in enzyme inhibition, such as carbonic anhydrase. nih.govmdpi.comnih.gov

Carboxylic acid, ketone, and ester analogues: Modifications to these functionalities have been explored to understand their impact on inhibitory activities, with primary sulfonamides often showing superior activity. mdpi.com

Linkers and Conjugates: The attachment of peptidyl linkers or polymers like polyethylene (B3416737) glycol (PEG) to anthraquinone derivatives (e.g., doxorubicin) can improve pharmacokinetic profiles, reduce toxicity, and enhance tumor targeting. nih.gov

Substitution position: Shifting the position of substituents, even for the same functional group, can significantly alter molecular properties and biological outcomes, as observed in dye molecules and drug candidates. mdpi.comsemanticscholar.org

These systematic modifications aim to fine-tune the physicochemical properties of the compounds, such as polarity, solubility, and electronic effects, which in turn dictate their absorption, distribution, metabolism, and interaction with specific biological targets. rsc.orgslideshare.netashp.org

Correlations between Structural Features and Molecular Activities

The diverse biological activities of anthraquinones are directly linked to their structural features. Detailed research findings highlight specific correlations:

Anticancer Activity: Anthraquinone derivatives are well-known for their anticancer properties, often acting through DNA intercalation, disruption of G4 DNA, and inhibition of topoisomerase-II. eurekaselect.com

Hydroxyl groups: The presence and number of hydroxyl groups are critical. Anthraquinones with two or three hydroxyl groups tend to be more effective in inhibiting cell growth than those lacking them. iomcworld.com For instance, 1,3-dihydroxy-9,10-anthraquinone derivatives have shown selective cytotoxicity against various cancer cell lines. nih.gov

Sulfonamide substituents: A sulfonamide group at position 1, as seen in LLL12, has been identified as a highly potent feature for antiproliferative activity, particularly as a STAT3 inhibitor. nih.gov

Planarity and Rigidity: The fused polycyclic structure of anthraquinone provides rigidity and planarity, which are essential for DNA intercalation and interaction with enzymes crucial for cancer cell proliferation. eurekaselect.com

Table 1: Examples of Anthraquinone Derivatives and Their Anticancer Activity

| Compound Type/Feature | Observed Effect/Activity | Key Structural Feature | Reference |

|---|---|---|---|

| Anthraquinone derivatives | Antiproliferative activity against H1299, A549, PC9 cancer cell lines (e.g., Compound 58, IC₅₀ = 0.27 μM) | 3-sulfonamide substituents | nih.gov |

| 1,3-dihydroxy-9,10-anthraquinone derivatives | Selective cytotoxicity (e.g., Compound 15, ED₅₀ = 1.23 μM against HepG2 cells) | Hydroxyl groups at 1,3 positions | nih.gov |

| Anthraquinone-thiosemicarbazone derivatives | Good cytotoxicity against HeLa, A549, K562, MDA-MB-453, MDA-MB-361 cells (e.g., Compound 34, IC₅₀ = 2.17 μM against K562 cells) | Thiosemicarbazone moiety | nih.gov |

| Bis-anthraquinone derivatives | Potent activity against a panel of 60 NCI human cancer cell lines (e.g., Compound 44, GI₅₀ = 0.3 μM against HCT-116 cells) | Bis-anthraquinone structure | nih.gov |

Antibacterial Activity: The antibacterial activities of anthraquinones are closely related to their substituents. rsc.org

Polarity: A stronger polarity of anthraquinone substituents generally correlates with more potent antibacterial effects. rsc.org

Hydroxyl groups: While present in many active compounds, the presence of hydroxyl groups is not strictly necessary for antibacterial activity in hydroxyanthraquinone derivatives. rsc.org

Di-isopentenyl groups: Substitution with di-isopentenyl groups can enhance the antibacterial activity of anthraquinone derivatives. rsc.org

Rigid planar structure: The rigid planar structure can sometimes lead to reduced water solubility, which may decrease activity. rsc.org

Antioxidant and Antimutagenic Activity: Many anthraquinones exhibit antioxidant and antimutagenic properties. ontosight.aimdpi.comiomcworld.com

Redox activity and hydroxyl groups: The ability to scavenge free radicals and inhibit lipid peroxidation is often linked to the redox activity of anthraquinones and the presence of hydroxyl groups. mdpi.comiomcworld.com Compounds with multiple hydroxyl groups, like this compound (1,4,8-trihydroxy), are known for their antioxidant potential. ontosight.ai

Enzyme Inhibition: Specific structural features can lead to selective enzyme inhibition.

Carbonic Anhydrase (CA) Inhibition: Primary sulfonamide-binding groups on anthraquinone-based derivatives have shown better inhibitory activity against human carbonic anhydrase (hCA II). Replacing certain linkers (e.g., carbonyl thioureido with acetamido) can reduce activity, indicating the importance of linker chemistry. mdpi.com

STAT3 Inhibition: As mentioned, a sulfonamide at position 1 on the anthraquinone scaffold (e.g., LLL12) is crucial for potent STAT3 inhibitory activity. nih.gov

Hair Growth Promotion (this compound Specific): In in silico studies related to anti-alopecia, this compound, belonging to the quinone class, demonstrated hydrogen bonding interactions with specific amino acid residues (HIS789, GLU793, LEU777, TRP796) of the androgen receptor, suggesting a potential binding affinity. tjnpr.org A lower binding energy indicates a more stable ligand-receptor complex. tjnpr.org

Cheminformatic Approaches in SAR Analysis

Cheminformatics plays a vital role in modern SAR analysis, accelerating drug discovery by leveraging computational methods to understand and predict the relationship between chemical structure and biological activity. unacademy.comnih.govresearchgate.netresearchgate.net

Key cheminformatic approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between molecular properties (e.g., hydrophobicity, electronic effects, steric effects) and biological activity, allowing for the prediction of activity for new compounds. unacademy.comslideshare.net

Molecular Docking and Dynamics Simulations: These techniques predict how a ligand (like this compound or its analogues) binds to a target protein, providing insights into binding affinity and interaction mechanisms. tjnpr.orgvripress.com For instance, molecular dynamics (MD) simulations combined with density functional theory (DFT) have been used to investigate the influence of anthraquinone dye structure on optical properties, including molecular geometry, alignment, and electronic excitation. semanticscholar.org

Virtual Screening: High-throughput virtual screening, often augmented by artificial intelligence (AI) and machine learning (ML) algorithms, allows for the rapid identification of potential lead compounds from large chemical libraries. researchgate.net

Chemical Space Exploration and Diversity Analysis: Cheminformatics tools help map the chemical space occupied by natural products and synthetic compounds, identifying regions with high structural diversity or untapped therapeutic potential. researchgate.netresearchgate.net This analysis aids in designing new chemical entities with improved properties. nih.gov

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target, guiding the design of new compounds with desired activities. unacademy.com

By integrating these computational methods, researchers can systematically analyze the impact of structural modifications, predict biological outcomes, and rationally design anthraquinone derivatives with optimized properties, overcoming limitations of traditional experimental approaches. nih.goveurekaselect.comresearchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues in Digitopurpone Chemistry and Biology

Discovery of Novel Natural Sources and Biosynthetic PathwaysCurrent research has identified Digitopurpone in natural sources such as Merremia vitifolia and Petroselinum crispum.fishersci.seepa.govwikipedia.orgHowever, the vast biodiversity of the planet suggests the potential for discovering this compound in additional, as yet unexplored, plant, fungal, or microbial species. Future investigations should employ advanced metabolomics and dereplication strategies to screen diverse biological extracts for the presence of this compound. Concurrently, elucidating the complete biosynthetic pathway of this compound in its natural producers is crucial. Understanding the enzymatic steps and genetic machinery involved in its synthesis would not only provide insights into natural product biosynthesis but also open avenues for metabolic engineering to enhance production or create novel analogs. This research could involve:

Targeted Bioprospecting: Screening of understudied plant families, endophytes, and marine microorganisms.

Genomic and Transcriptomic Analysis: Identifying genes encoding biosynthetic enzymes in known and newly discovered producers.

Enzymatic Characterization: Isolating and characterizing individual enzymes involved in the pathway to understand their specific roles and mechanisms.

Development of Green Chemistry Approaches for SynthesisThe synthesis of complex natural products like this compound often involves multi-step processes that can be resource-intensive and generate significant waste. Future research should prioritize the development of sustainable, green chemistry approaches for this compound synthesis. This includes exploring enzymatic catalysis, biocatalysis, and flow chemistry techniques, which offer advantages such as reduced solvent use, milder reaction conditions, and improved atom economy. Furthermore, efforts could focus on semi-synthesis from readily available anthraquinone (B42736) precursors if a more efficient route exists. Key areas for development include:

Enzyme-Mediated Synthesis: Utilizing isolated enzymes or whole-cell biocatalysts to perform specific transformations.

Flow Chemistry: Implementing continuous flow reactors for improved reaction control, safety, and scalability.

Catalyst Development: Designing novel, highly efficient, and recyclable catalysts for key synthetic steps.

Bio-inspired Synthesis: Mimicking natural biosynthetic strategies to achieve more efficient and selective chemical transformations.

Advanced Mechanistic Elucidation through Multi-Omics IntegrationWhile preliminary studies suggest various biological activities for this compound, a detailed understanding of its molecular mechanisms of action remains largely unexplored. Integrating multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of how this compound interacts with biological systems. For instance, transcriptomic analysis can reveal changes in gene expression profiles upon this compound exposure, while proteomic studies can identify directly interacting proteins or downstream signaling pathway modulators. Metabolomics can shed light on metabolic reprogramming induced by the compound. This integrated approach will be vital for:

Identifying Direct Molecular Targets: Pinpointing the specific proteins, nucleic acids, or lipids that this compound binds to or modifies.

Mapping Signaling Pathways: Delineating the cascade of events triggered or inhibited by this compound.

Understanding Cellular Responses: Characterizing the global cellular impact, including changes in cellular metabolism, proliferation, and differentiation.

A conceptual framework for multi-omics integration is presented in Table 1.

Table 1: Multi-Omics Approaches for Mechanistic Elucidation of this compound

| Omics Discipline | Primary Data Type | Potential Insights for this compound Research |

|---|---|---|

| Transcriptomics | mRNA expression levels | Changes in gene expression, activated/inhibited pathways |

| Proteomics | Protein abundance, modifications, interactions | Identification of direct protein targets, protein network alterations |

| Metabolomics | Metabolite profiles | Metabolic pathway perturbations, biomarker discovery |

| Lipidomics | Lipid profiles | Changes in membrane composition, lipid signaling pathways |

| Epigenomics | DNA methylation, histone modifications | Epigenetic regulation influenced by this compound |

Exploration of Undiscovered Molecular Targets and Interaction NetworksBeyond its currently suggested activities, this compound may possess a broader spectrum of biological effects mediated by undiscovered molecular targets and complex interaction networks. High-throughput screening (HTS) of diverse biological libraries, phenotypic screening assays, and advanced computational docking studies can help identify novel targets. Furthermore, network pharmacology approaches can predict and validate multi-target interactions, offering insights into its polypharmacological potential. This area of research aims to:

Phenotypic Screening: Identifying new biological effects in various cell lines or model organisms.

Target Deconvolution: Using affinity chromatography, chemical proteomics, or CRISPR-based screens to identify binding partners.

Network Pharmacology: Constructing interaction networks to understand synergistic or antagonistic effects within biological systems.

Integration of Artificial Intelligence and Machine Learning in this compound ResearchThe increasing volume of chemical and biological data presents a significant opportunity for the application of Artificial Intelligence (AI) and Machine Learning (ML) in this compound research. AI/ML algorithms can accelerate discovery by predicting compound properties, identifying potential targets, optimizing synthesis routes, and even designing novel this compound analogs with enhanced efficacy or specificity. This integration can significantly reduce the time and cost associated with traditional experimental approaches. Specific applications include:

Predictive Modeling: Using ML models to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, toxicity, and biological activity of this compound and its derivatives.

De Novo Design: Employing generative AI models to design new chemical entities based on desired biological profiles.

Target Prediction: Utilizing computational methods to infer potential protein targets based on chemical structure.

Synthetic Route Optimization: Applying AI to identify and optimize the most efficient and green synthetic pathways.

Q & A

Q. How to address data scarcity in this compound’s long-term environmental impact studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.